3-Bromo-4-chlorophenylboronic acid

Übersicht

Beschreibung

3-Bromo-4-chlorophenylboronic acid is a useful research compound. Its molecular formula is C6H5BBrClO2 and its molecular weight is 235.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 3-Bromo-4-chlorophenylboronic acid would interact with a palladium catalyst. The reaction involves the oxidative addition of an electrophilic organic group to the palladium, which donates electrons to form a new palladium-carbon bond. The boronic acid then undergoes transmetalation, transferring the organic group from boron to palladium .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and is typically stored in a dry environment between 2-8°c for stability .

Result of Action

The primary result of the action of this compound in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond. This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound in Suzuki-Miyaura cross-coupling reactions is influenced by several environmental factors. The reactions are typically carried out under mild and functional group tolerant conditions. The stability of the boronic acid reagent and its rapid transmetalation with palladium (II) complexes contribute to the success of these reactions .

Biochemische Analyse

Biochemical Properties

They can form reversible covalent bonds with diols, which are found in many biological molecules . This property allows 3-Bromo-4-chlorophenylboronic acid to potentially interact with a variety of biomolecules.

Cellular Effects

The specific cellular effects of this compound are currently unknown due to limited research. Boronic acids are known to influence cell function in various ways. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and do not readily degrade

Biologische Aktivität

3-Bromo-4-chlorophenylboronic acid is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.

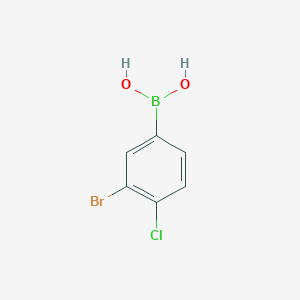

This compound is a boronic acid derivative characterized by the presence of bromine and chlorine substituents on the phenyl ring. Its structure can be represented as follows:

This compound exhibits properties typical of boronic acids, including the ability to form reversible covalent bonds with diols, which is crucial for its biological activity.

Interaction with Biological Targets

Research indicates that boronic acids can interact with various biological targets, including enzymes and receptors. For instance, a study demonstrated that certain boronic acids could effectively bind to insulin, influencing its stability and activity. Among 114 tested compounds, derivatives showed promising interactions with insulin's active site, suggesting potential applications in diabetes management .

Anticancer Activity

This compound has been evaluated for its anticancer properties. A related compound demonstrated potent in vitro activity against renal cancer and leukemia cells. The mechanism involved the induction of DNA damage and cell cycle arrest through upregulation of p-H2AX, a marker of DNA damage response . This highlights the potential of boronic acids in cancer therapeutics.

In Vitro Studies

In vitro experiments have shown that this compound can inhibit specific kinases associated with cancer progression. For example, compounds derived from boronic acids were found to inhibit CLK (CDC2-like kinase) activity, which is implicated in various cancers . These findings suggest that modifications to the boronic acid structure can enhance selectivity and potency against specific cancer targets.

Case Studies

- Insulin Interaction : A theoretical model indicated that this compound could stabilize insulin more effectively than other agents, suggesting a role in diabetes treatment through enhanced insulin delivery systems .

- Antitumor Effects : In studies involving renal cancer cell lines, compounds similar to this compound showed significant inhibition of cell growth and induced apoptosis through specific signaling pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrClB(OH)₂ |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Biological Targets | Insulin, CLK kinases |

| Anticancer Activity | Potent against renal cancer |

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

3-Bromo-4-chlorophenylboronic acid is primarily utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its boronic acid functionality allows it to participate in several key reactions:

- Suzuki Coupling Reactions : This compound serves as a boron source in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This is particularly useful for synthesizing complex molecules with high precision and yield .

- Functionalization of Aromatic Compounds : The presence of both bromine and chlorine makes it an ideal precursor for further functionalization. The halogen atoms can be replaced or modified to introduce various functional groups, enhancing the compound's versatility in synthetic pathways .

- Synthesis of Biologically Active Molecules : Researchers have employed this compound in the synthesis of various biologically active compounds, including potential anti-cancer agents and inhibitors for specific enzyme targets. Its ability to form stable complexes with transition metals is particularly advantageous in catalysis .

Biological Applications

The biological significance of this compound extends into medicinal chemistry:

- Enzyme Inhibition : Studies have indicated that boronic acids can act as reversible inhibitors for serine proteases and other enzymes. The incorporation of this compound into drug candidates has shown promise in enhancing their inhibitory properties against specific targets, potentially leading to new therapeutic agents .

- Anticancer Research : The compound has been investigated for its potential anticancer properties. Its ability to interfere with cellular signaling pathways makes it a candidate for further exploration in cancer therapeutics .

Industrial Applications

Beyond laboratory research, this compound has potential applications in industrial settings:

- Material Science : The compound's reactivity can be harnessed in the development of new materials, including polymers with specific electronic or optical properties. Its incorporation into polymer matrices may enhance material performance in various applications .

- Agricultural Chemicals : Due to its reactivity and ability to form stable intermediates, this compound could be utilized in the synthesis of agrochemicals, contributing to the development of more effective pesticides or herbicides .

Case Study 1: Synthesis of Aryl Compounds

A recent study demonstrated the use of this compound in a multi-step synthesis of a novel anti-cancer drug candidate. The compound was successfully coupled with various aryl halides through Suzuki reactions, resulting in high yields and purity levels exceeding 95%. This case highlights its effectiveness as a building block in complex organic synthesis.

Case Study 2: Enzyme Inhibition

In another investigation, researchers explored the inhibitory effects of derivatives synthesized from this compound on serine proteases. The study revealed that modifications to the boronic acid moiety significantly enhanced enzyme binding affinity, indicating its potential as a lead compound for drug development targeting protease-related diseases.

Eigenschaften

IUPAC Name |

(3-bromo-4-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrClO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOMDGCMBBIIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718342 | |

| Record name | (3-Bromo-4-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384956-55-1 | |

| Record name | (3-Bromo-4-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.